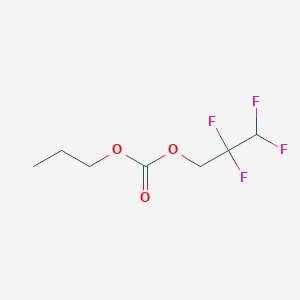![molecular formula C9H10BrN3 B12090261 2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12090261.png)
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine, can be achieved through various methods. One common approach involves the cyclization of pyrrole and pyrazine precursors. For instance, the transition-metal-free strategy described by Trofimov et al. involves three steps:
- Cross-coupling of pyrrole ring with acyl (bromo)acetylenes on solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization techniques, optimized for higher yields and purity. These methods often employ automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential as an antitumor agent and kinase inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. The compound is known to inhibit kinase activity, which plays a crucial role in cell signaling and regulation. By inhibiting specific kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
- 5-Bromo-4,7-diazaindole
Uniqueness
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of three methyl groups and a bromine atom enhances its potential as a versatile intermediate in organic synthesis and drug discovery .
Propiedades
Fórmula molecular |
C9H10BrN3 |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
2-bromo-3,5,7-trimethylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C9H10BrN3/c1-5-4-13(3)9-7(5)12-8(10)6(2)11-9/h4H,1-3H3 |
Clave InChI |
PLUITWYEVKYOSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=NC(=C(N=C12)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


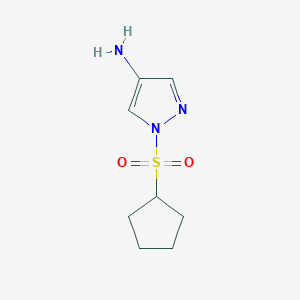
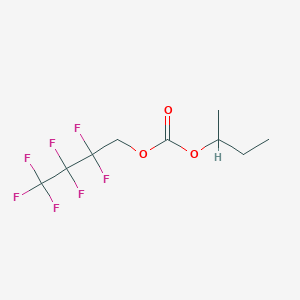
![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)
![rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)



![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12090250.png)
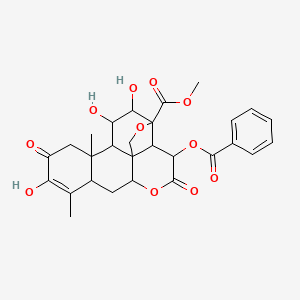
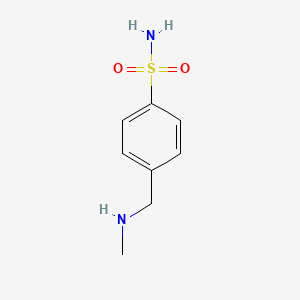

![Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate](/img/structure/B12090276.png)
